An In-depth Technical Guide to NH2-PEG10-C2-dimethylamino: Structure, Properties, and Applications in Drug Development
An In-depth Technical Guide to NH2-PEG10-C2-dimethylamino: Structure, Properties, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
NH2-PEG10-C2-dimethylamino is a heterobifunctional polyethylene glycol (PEG) linker molecule of significant interest in the fields of bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, and applications, with a focus on its utility for researchers and professionals in drug development.
PEGylation, the process of covalently attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[4] Benefits include enhanced solubility and stability, reduced immunogenicity, and prolonged circulation half-life.[4] NH2-PEG10-C2-dimethylamino, with its terminal primary amine and dimethylamino groups, offers versatile conjugation chemistries for the synthesis of complex biomolecular constructs.
Chemical Structure and Properties
The structure of NH2-PEG10-C2-dimethylamino consists of a primary amine (NH2) group and a tertiary dimethylamino group connected by a flexible ten-unit polyethylene glycol (PEG10) chain and a two-carbon (C2) spacer.
Chemical Structure:
Chemical and Physical Properties
Quantitative data for NH2-PEG10-C2-dimethylamino is not extensively available in the public domain. The following table summarizes the available information and includes estimated properties based on the general characteristics of similar PEG compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C24H52N2O10 | [5] |
| Molecular Weight | 528.68 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | No data available. Expected to be soluble in water and a range of organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | [6] |
| pKa (Primary Amine) | Estimated ~9-10 | Based on typical primary amines. |
| pKa (Dimethylamino) | Estimated ~10-11 | Based on typical tertiary amines. |
| Reactivity | The primary amine is reactive towards activated esters (e.g., NHS esters), isocyanates, and aldehydes/ketones (via reductive amination). The tertiary dimethylamino group can act as a base or be quaternized. | [6] |
| Storage | Store at -20°C for powder or -80°C in solvent. Keep in a dry and well-ventilated area, away from direct sunlight. | [5] |
Applications in Drug Development
The bifunctional nature of NH2-PEG10-C2-dimethylamino makes it a valuable tool in the synthesis of complex drug molecules and bioconjugates.
PROTAC Linkers
This molecule is primarily recognized as a PEG-based PROTAC linker.[1][2][7] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8] The linker plays a crucial role in a PROTAC's efficacy by controlling the distance and orientation between the target protein and the E3 ligase.[8][9] The PEG10 chain in NH2-PEG10-C2-dimethylamino provides the necessary flexibility and length for the formation of a productive ternary complex.[3]
Bioconjugation and Drug Delivery
The primary amine of NH2-PEG10-C2-dimethylamino can be readily conjugated to various biomolecules, including proteins, peptides, and antibodies, as well as small molecule drugs.[4] This PEGylation can enhance the therapeutic properties of the conjugated molecule.[10][11] The dimethylamino group can be utilized for further modifications or may impart specific properties to the final conjugate, such as altered charge or binding characteristics.
Experimental Protocols
General Protocol for Conjugation of NH2-PEG10-C2-dimethylamino to a Carboxylic Acid-Containing Molecule (e.g., a small molecule drug)
This protocol describes the formation of a stable amide bond between the primary amine of the PEG linker and a carboxylic acid on the target molecule using a carbodiimide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Materials:
-
NH2-PEG10-C2-dimethylamino
-
Carboxylic acid-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
N-hydroxysuccinimide (NHS) (optional, to improve efficiency)
-
Anhydrous aprotic solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., PBS pH 7.4 for biomolecules, or an organic base like triethylamine for small molecules in organic solvent)
-
Quenching reagent (e.g., hydroxylamine or Tris buffer)
-
Purification system (e.g., HPLC)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule in the chosen anhydrous solvent.
-
Add 1.5 equivalents of EDC and 1.1 equivalents of NHS (if used).
-
Stir the reaction mixture at room temperature for 15-30 minutes to form the activated NHS ester.
-
-
Conjugation Reaction:
-
Dissolve NH2-PEG10-C2-dimethylamino in the reaction buffer.
-
Add the activated carboxylic acid solution to the PEG linker solution. A slight excess of the activated molecule may be used.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by a suitable analytical technique like LC-MS.
-
-
Quenching and Purification:
-
Quench the reaction by adding a quenching reagent to consume any unreacted activated esters.
-
Purify the resulting conjugate using an appropriate method such as reversed-phase HPLC.
-
Characterize the final product by mass spectrometry and other relevant analytical techniques.
-
General Protocol for Reductive Amination with an Aldehyde or Ketone
This method can be used to conjugate the primary amine of the PEG linker to a molecule containing an aldehyde or ketone functional group.
Materials:
-
NH2-PEG10-C2-dimethylamino
-
Aldehyde or ketone-containing molecule
-
Reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride)
-
Reaction solvent (e.g., methanol, dichloroethane)
-
Reaction buffer (e.g., phosphate buffer, pH 6-7)
Procedure:
-
Schiff Base Formation:
-
Dissolve the aldehyde or ketone-containing molecule and a slight excess of NH2-PEG10-C2-dimethylamino in the reaction solvent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine (Schiff base) intermediate.
-
-
Reduction:
-
Add the reducing agent (typically 2-3 equivalents) to the reaction mixture in portions.
-
Continue to stir the reaction at room temperature for several hours to overnight. Monitor the reaction by LC-MS.
-
-
Work-up and Purification:
-
Quench the reaction by adding a suitable reagent (e.g., water or a buffer).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by chromatography (e.g., silica gel or reversed-phase HPLC).
-
Mandatory Visualizations
Logical Workflow for PROTAC Synthesis
Caption: A logical workflow for the synthesis of a PROTAC molecule.
Signaling Pathway of PROTAC Action
Caption: The signaling pathway of PROTAC-mediated protein degradation.
Experimental Workflow for Bioconjugation
Caption: A typical experimental workflow for bioconjugation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NH2-PEG10-C2-dimethylamino | PROTAC连接子 | MCE [medchemexpress.cn]
- 3. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 4. purepeg.com [purepeg.com]
- 5. NH2-PEG10-C2-dimethylamino|MSDS [dcchemicals.com]
- 6. broadpharm.com [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 11. cdn.technologynetworks.com [cdn.technologynetworks.com]
